![molecular formula C14H12FNO2 B5758959 3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)
3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide, commonly known as 3F-2'-OH-Phe-Bn, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3F-2'-OH-Phe-Bn is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory cytokines and reduce oxidative stress. It also has the ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3F-2'-OH-Phe-Bn has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes. It also has the ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3F-2'-OH-Phe-Bn is its versatility in various scientific research applications. It can be used in vitro and in vivo to study its potential therapeutic effects. However, one of the limitations of using 3F-2'-OH-Phe-Bn in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of the compound.
Zukünftige Richtungen
There are several future directions for research on 3F-2'-OH-Phe-Bn. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer. It could also be investigated for its potential use in the treatment of other neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and safety profile of the compound for clinical use.
In conclusion, 3F-2'-OH-Phe-Bn is a promising compound for scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to determine its optimal dosage and safety profile for clinical use.
Synthesemethoden
The synthesis of 3F-2'-OH-Phe-Bn involves the reaction of 3-fluorobenzoyl chloride with 2-(hydroxymethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with benzylamine to obtain 3F-2'-OH-Phe-Bn. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3F-2'-OH-Phe-Bn has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-6-3-5-10(8-12)14(18)16-13-7-2-1-4-11(13)9-17/h1-8,17H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKLSWKVSDLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)
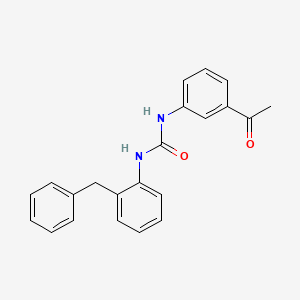
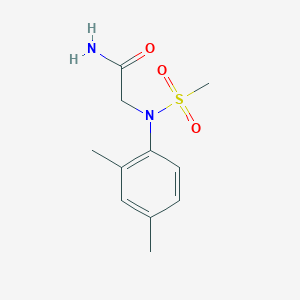
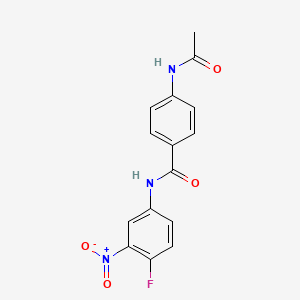
![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)
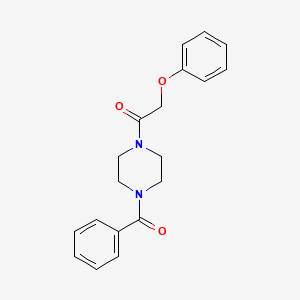
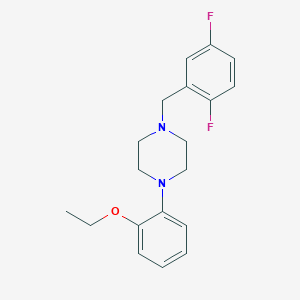
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)